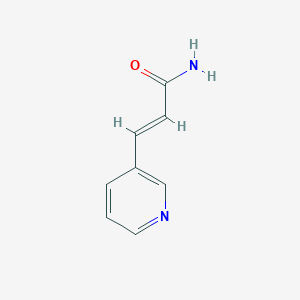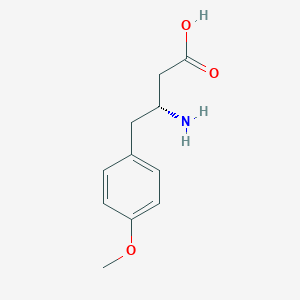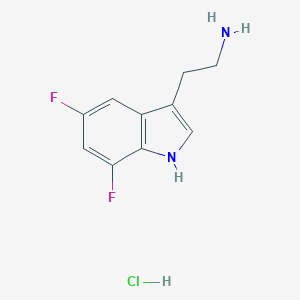
6-Acetyl-5-ethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-5-ethylcyclohex-2-en-1-one, also known as AECH, is a cyclic ketone that is commonly used in scientific research. AECH is a versatile compound that has a wide range of applications in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
6-Acetyl-5-ethylcyclohex-2-en-1-one has a unique structure that allows it to interact with various biological molecules. It can form hydrogen bonds with proteins and nucleic acids, and it can also interact with metal ions. 6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have antioxidant properties and can scavenge free radicals.
Effets Biochimiques Et Physiologiques
6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can improve cognitive function and memory in animal models of Alzheimer's disease. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
6-Acetyl-5-ethylcyclohex-2-en-1-one is a versatile compound that has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also stable and has a long shelf life. However, there are some limitations to the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one in laboratory experiments. It can be difficult to handle and store due to its low melting point and high volatility. 6-Acetyl-5-ethylcyclohex-2-en-1-one can also be toxic and should be handled with care.
Orientations Futures
There are many potential future directions for research involving 6-Acetyl-5-ethylcyclohex-2-en-1-one. One area of interest is the development of new synthetic methods for 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives. Another area of interest is the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one as a fluorescent probe for bioimaging. 6-Acetyl-5-ethylcyclohex-2-en-1-one could also be used as a starting material for the synthesis of new drugs with potential therapeutic applications. Finally, the biological activity of 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives could be further explored in order to better understand their mechanism of action and potential uses in medicine.
Méthodes De Synthèse
6-Acetyl-5-ethylcyclohex-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and 2,4-pentanedione. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of 6-Acetyl-5-ethylcyclohex-2-en-1-one is typically around 60-70%.
Applications De Recherche Scientifique
6-Acetyl-5-ethylcyclohex-2-en-1-one is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a flavoring agent in the food industry. In scientific research, 6-Acetyl-5-ethylcyclohex-2-en-1-one is used as a reagent in the synthesis of chiral compounds and as a building block in the synthesis of natural products. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Propriétés
Numéro CAS |
182866-45-1 |
|---|---|
Nom du produit |
6-Acetyl-5-ethylcyclohex-2-en-1-one |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
6-acetyl-5-ethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3 |
Clé InChI |
DQECZBXTXWNLQF-UHFFFAOYSA-N |
SMILES |
CCC1CC=CC(=O)C1C(=O)C |
SMILES canonique |
CCC1CC=CC(=O)C1C(=O)C |
Synonymes |
2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



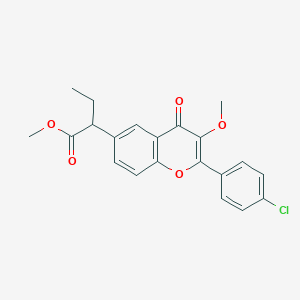
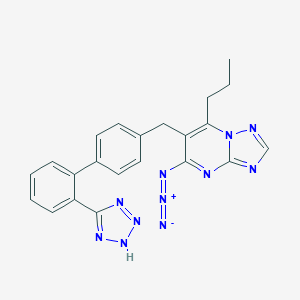
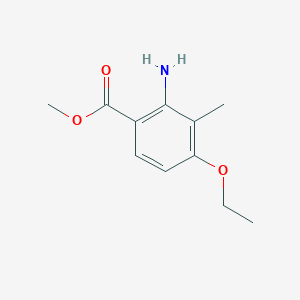
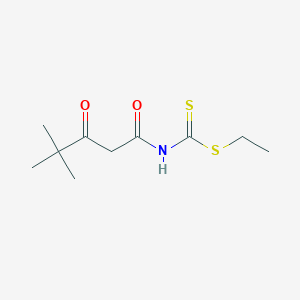
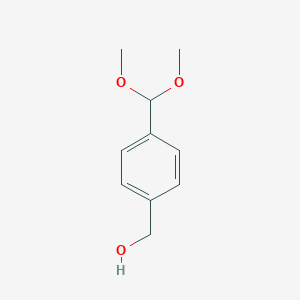
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
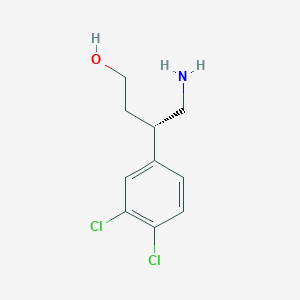
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
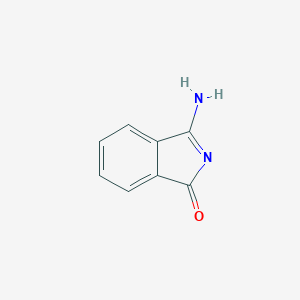
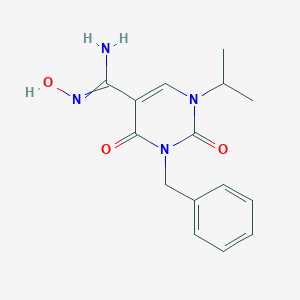
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
